Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-ylmethanol |
InChI |
InChI=1S/C12H14O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7,13H,3-6,8H2 |
InChI Key |
LAPNAHQVRKJETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC3=C2C=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce the spiro compound . Another method involves the photochemical reaction of olefins with carbene, leading to the formation of the spiro cyclopropane structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spiro[chromane-4,1’-cyclopropan]-7-one, while substitution reactions can produce various spirocyclic derivatives with different functional groups .
Scientific Research Applications
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Carboxylic Acid Analogs : Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid (C${12}$H${12}$O$_3$) is more polar than the target compound due to the ionizable -COOH group, likely enhancing aqueous solubility but reducing membrane permeability .
- Cyclohexane vs. Cyclopropane : 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one exhibits reduced ring strain compared to cyclopropane-containing analogs, which may stabilize the molecule but limit reactivity .
Key Observations :
Key Observations :
- Spiro compounds with piperidine or quinoline moieties () exhibit broad bioactivity, suggesting that the target compound’s hydroxymethyl group could similarly modulate interactions with enzymes or receptors .
- The absence of ionizable groups in this compound may favor blood-brain barrier penetration compared to carboxylic acid analogs .
Biological Activity
Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, which combines a chromane moiety and a cyclopropane unit, suggests various applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄O, with a molecular weight of approximately 188.22 g/mol. The compound features a spiro carbon atom connecting two fused rings: the chromane ring and the cyclopropane ring. This configuration is significant for its biological activity and synthetic utility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 188.22 g/mol |
| Structure Type | Spirocyclic |
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
- Antimicrobial Effects : Its structural features may contribute to interactions with microbial cell membranes or metabolic pathways.
The biological effects of this compound are primarily attributed to its interaction with tubulin, a key protein in microtubule formation. By binding to tubulin, the compound can inhibit microtubule polymerization, leading to:
- Cell Cycle Arrest : Disruption of microtubule dynamics can halt cell division.
- Induction of Apoptosis : Alterations in cell signaling pathways may trigger programmed cell death.
- Metabolic Changes : Inhibition of microtubule assembly can affect metabolic enzyme activity, altering energy production.
Study 1: Anticancer Potential
A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the compound's ability to disrupt microtubule formation.
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in cultured cells.
Study 3: Antimicrobial Effects
Research into the antimicrobial properties revealed that this compound inhibited the growth of several bacterial strains at low concentrations (MIC < 50 µg/mL). This suggests potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
